N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide
Description
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 1H-indole core. Key structural attributes include:
- N,N-bis(propan-2-yl) groups on the acetamide nitrogen, enhancing steric bulk and lipophilicity.
- The indole’s position 1 is substituted with the acetamide moiety, while position 3 hosts the sulfonyl group.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3S/c1-16(2)29(17(3)4)23(30)14-28-13-22(20-7-5-6-8-21(20)28)33(31,32)15-18-9-11-19(12-10-18)24(25,26)27/h5-13,16-17H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMPSPVJMCUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the intermediate with N,N-diisopropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamides or thioethers.
Scientific Research Applications
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
- Target Compound : The sulfonyl group is linked to a 4-(trifluoromethyl)phenyl moiety, balancing electron-withdrawing effects and lipophilicity.
- Compound 41 () : Features a 2,5-bis(trifluoromethyl)phenylsulfonyl group, which increases steric hindrance and electron-withdrawing capacity compared to the target compound. This structural difference may reduce solubility but enhance receptor-binding selectivity in certain contexts .
- N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide () : Utilizes a simpler phenylsulfonyl group, lacking the trifluoromethyl substituent. This reduces lipophilicity and may decrease metabolic resistance .
Indole Substitution Patterns
- Target Compound : The indole’s position 1 is occupied by the acetamide group, while position 3 hosts the sulfonyl substituent.
- Compound 41 (): Substitutes position 1 with a 4-chlorobenzoyl group and position 5 with a methoxy group.
- N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide () : Features a phenylsulfanyl group at position 3 and a phenylsulfonyl group at position 1 , demonstrating how dual sulfonyl/sulfanyl substitutions influence electronic properties and conformational flexibility .
Acetamide vs. Propionamide Derivatives
- Compound 41 () : Shares the acetamide backbone but lacks the isopropyl groups, possibly leading to faster metabolic clearance .
- N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide () : Employs a propionamide chain (CH2CH2CONH2), which extends the molecule’s length and may alter binding pocket compatibility compared to acetamide derivatives .
Implications for Further Research
- Activity Studies : Comparative assays evaluating COX-2 inhibition (inspired by ’s indomethacin analogs) or pesticidal activity (as in ’s flutolanil) could elucidate functional differences .
- Stereoelectronic Analysis : Computational studies (like those in ) could model how substituent electronic effects influence binding to biological targets .
Biological Activity
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effectiveness against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Indole ring : Known for its biological significance.
- Trifluoromethyl group : Often associated with increased biological activity.
- Acetamide moiety : Contributes to the compound's pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Several studies have highlighted its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 8.1 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 10.5 | Inhibition of ERK1/2 signaling pathway |
| HepG2 (liver cancer) | 10.3 | Cell cycle arrest in G1 phase |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancerous cells.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest, particularly in the G1 phase, preventing proliferation.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced potency and selectivity against certain cancer types. Studies suggest that modifications on the indole ring and acetamide side chains can significantly influence the compound's biological activity.
Key Findings from SAR Studies:
- Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
- Indole Derivatives : Variations in substituents on the indole ring can lead to different levels of anticancer efficacy.
- Acetamide Variations : Altering the acetamide group impacts the compound's interaction with target proteins.
Case Studies
Several case studies further illustrate the compound's potential:
- Study on MCF-7 Cells : In vitro tests demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- A549 Cell Line Analysis : The compound was found to inhibit cell growth effectively, with IC50 values comparable to established chemotherapeutics, indicating its potential as a viable treatment option for lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
